N-(3-chloro-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(3-chloro-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thiazolo[3,2-a]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2S/c1-8-10(15)3-2-4-11(8)17-12(19)9-7-16-14-18(13(9)20)5-6-21-14/h2-7H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJDFDKMOFQIOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CN=C3N(C2=O)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-2-methylaniline with a thiazole derivative, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Anticancer Properties
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit potent anticancer activity. For instance, compounds similar to N-(3-chloro-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide have demonstrated significant cytotoxic effects against various cancer cell lines, including M-HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer) cells. In vitro studies show that these compounds can induce apoptosis and inhibit cell proliferation effectively. The presence of electron-withdrawing groups like chlorine enhances their potency against cancer cells .
Antimicrobial Activity
The thiazolo[3,2-a]pyrimidine scaffold has been reported to possess antibacterial and antifungal properties. Compounds derived from this scaffold have shown effectiveness against a range of pathogens, including resistant strains of bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Antileishmanial Effects
Some derivatives have also been evaluated for their antileishmanial activity. In vitro studies suggest that certain thiazolo[3,2-a]pyrimidines can inhibit the growth of Leishmania species, which are responsible for leishmaniasis. This activity is particularly promising given the limited treatment options available for this disease .
Structure-Activity Relationship (SAR)
The biological activity of thiazolo[3,2-a]pyrimidine derivatives is influenced by their chemical structure. Key factors include:
- Substituents : The nature and position of substituents on the aromatic rings significantly affect potency and selectivity.
- Functional Groups : The presence of halogens (e.g., chlorine) and other electron-withdrawing groups can enhance biological activity.
Table 1 summarizes the SAR findings related to various thiazolo[3,2-a]pyrimidine derivatives:
| Compound Structure | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| 1-Cl-phenyl | Anticancer | 5.71 | |
| 3-Nitrophenyl | Antileishmanial | 10.00 | |
| 4-Chlorophenyl | Antibacterial | 15.00 |
Study on Anticancer Efficacy
A study conducted on a series of thiazolo[3,2-a]pyrimidines demonstrated that compounds with a 3-nitrophenyl substituent exhibited high cytotoxicity against M-HeLa cells while showing low toxicity towards normal liver cells. This selectivity is crucial for developing safer anticancer agents .
Investigation of Antimicrobial Properties
Another research effort focused on synthesizing various thiazolo[3,2-a]pyrimidine derivatives and evaluating their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives had an MIC (Minimum Inhibitory Concentration) as low as 8 µg/mL against resistant strains, highlighting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 4-chloro-7-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
N-(3-chloro-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide stands out due to its specific structural features, which confer unique reactivity and biological activity. Its thiazolo[3,2-a]pyrimidine core is particularly noteworthy for its versatility in chemical synthesis and potential therapeutic applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-(3-chloro-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and related case studies.
Chemical Structure and Properties
The compound features a thiazolopyrimidine core, which is known for its versatility in chemical synthesis and biological applications. The structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H12ClN3O2S
- Molecular Weight : 319.78 g/mol
Structural Characteristics
| Property | Value |
|---|---|
| InChI Key | WWKJPAIMJOHBOH-UHFFFAOYSA-N |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | 220-225 °C |
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays indicate that this compound effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.1 to 0.5 μg/mL, showcasing its potency against resistant strains .
Anticancer Potential
The compound has shown promising results in cancer research. It was found to inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression at the G1 phase .
Enzyme Inhibition
This compound has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells. This inhibition leads to reduced cellular proliferation and has implications for its use as an antitumor agent .
Study 1: Antimicrobial Efficacy
In a study by Umesha et al., the compound was evaluated against a panel of pathogenic bacteria. The results showed that it inhibited biofilm formation significantly more than standard antibiotics, suggesting its potential as a therapeutic agent for treating biofilm-associated infections .
Study 2: Anticancer Activity
A research team investigated the anticancer effects of this compound on human breast cancer cells (MCF-7). They reported that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers, indicating its potential role in cancer therapy .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : By inhibiting DHFR, it disrupts folate metabolism necessary for nucleotide synthesis.
- Apoptosis Induction : The compound activates apoptotic pathways leading to programmed cell death in cancerous cells.
- Biofilm Disruption : It interferes with biofilm formation by pathogenic bacteria, enhancing susceptibility to other antimicrobial agents.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis of N-(3-chloro-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide?
- Methodological Answer : Synthesis optimization typically involves refluxing precursor compounds (e.g., substituted pyrimidines or thiazoles) with reagents like chloroacetic acid and aldehydes in a mixture of glacial acetic acid and acetic anhydride. Sodium acetate is often used as a catalyst. Post-reaction, slow evaporation of ethyl acetate/ethanol (3:2) yields single crystals suitable for X-ray diffraction. Yield improvements (e.g., 78% as reported) require precise stoichiometric ratios and controlled reflux durations (8–10 hours) .
Q. How is the molecular structure of this compound validated in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) provides bond lengths, angles, and torsional parameters. Refinement via SHELXL (riding model for H-atoms) ensures accuracy, with R-factors < 0.057. Displacement parameters (Uiso) for non-H atoms are refined anisotropically .
Q. What spectroscopic techniques are critical for characterizing purity and functional groups?
- Methodological Answer : Combine NMR (¹H/¹³C) to confirm aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (C=O, ~170 ppm). IR identifies key vibrations (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 444.54) .
Advanced Research Questions
Q. How can conformational analysis of the thiazolo[3,2-a]pyrimidine core inform drug design?
- Methodological Answer : Analyze puckering parameters using Cremer-Pople coordinates. For example, deviations of the C5 atom by 0.224 Å from the mean plane (N2/C9/N1/C6/C7) indicate a flattened boat conformation. Compare with derivatives (e.g., ethyl 7-methyl-3-oxo-5-phenyl analogs) to assess how substituents influence ring planarity and bioactive conformations .
Q. What role do intermolecular interactions play in crystal packing, and how can they be systematically analyzed?
- Methodological Answer : Use graph set analysis (GSA) to categorize hydrogen-bonding motifs (e.g., C—H···O bifurcated bonds forming chains along the c-axis). Metrics like D···A distances (2.5–3.2 Å) and angles (150–170°) quantify interaction strengths. Pairwise π-π stacking (3.8–4.2 Å interplanar distances) stabilizes supramolecular assemblies .
Q. How do substituents on the phenyl ring (e.g., 3-chloro-2-methyl) influence bioactivity in kinase inhibition assays?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., electron-withdrawing Cl vs. electron-donating OCH₃). Test inhibition of Src/Abl kinases via IC50 measurements. For example, bulky substituents at the ortho position (e.g., 2-methyl) enhance steric hindrance, potentially improving selectivity .
Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting IC50 values across studies)?
- Methodological Answer : Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays). Control for variables like buffer pH, ATP concentrations, and enzyme purity. For immunoproteasome inhibitors (e.g., β1i/β5i subunits), confirm target engagement via cellular thermal shift assays (CETSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
